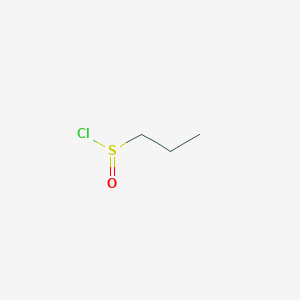
4-Amino-2,6-dimethylbenzaldehyde
Vue d'ensemble
Description
4-Amino-2,6-dimethylbenzaldehyde is an aromatic aldehyde with potential applications in various chemical syntheses. While the provided papers do not directly discuss 4-Amino-2,6-dimethylbenzaldehyde, they do provide insights into the chemistry of related aromatic aldehydes and their derivatives, which can be extrapolated to understand the properties and reactivity of 4-Amino-2,6-dimethylbenzaldehyde.
Synthesis Analysis
The synthesis of aromatic aldehydes and their derivatives often involves condensation reactions. For instance, the synthesis of 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene) as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography involves a reaction with aromatic aldehydes in acidic media . Similarly, other compounds such as 4-[(2-Hydroxy-4-pentadecylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one are prepared via condensation of an aromatic aldehyde with an amino compound . These methods could potentially be adapted for the synthesis of 4-Amino-2,6-dimethylbenzaldehyde.
Molecular Structure Analysis
The molecular structure of aromatic aldehydes can be complex, with various substituents affecting the overall geometry. For example, the second monoclinic polymorph of a related compound shows a disordered hydroxyl group and dihedral angles between the benzene ring and the pyrazolone ring . The molecular structure of 4-Amino-2,6-dimethylbenzaldehyde would similarly be influenced by its amino and methyl substituents, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Aromatic aldehydes can undergo a variety of chemical reactions. The derivatization of aromatic aldehydes to form fluorescent products is one such reaction, which is useful in analytical chemistry for detecting these compounds at very low concentrations . The reactivity of 4-Amino-2,6-dimethylbenzaldehyde would likely be similar, with the potential to form derivatives that could be used in analytical or synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic aldehydes are influenced by their molecular structure. For instance, the presence of substituents such as hydroxyl or methoxy groups can affect the compound's boiling point, solubility, and stability . The amino and methyl groups in 4-Amino-2,6-dimethylbenzaldehyde would contribute to its unique properties, which could be exploited in various chemical processes.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Hantzsch Synthesis : 4-Amino-2,6-dimethylbenzaldehyde is used in Hantzsch synthesis. An example is the synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine, demonstrating its utility in creating novel compounds (Filipan-Litvić et al., 2007).
Analytical Applications
- Chromatographic Analysis : It's used as a derivatization reagent for aromatic aldehydes in liquid chromatography. For example, 2-Amino-4,5-ethylenedioxyphenol and 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene) have been utilized for the sensitive and selective detection of aromatic aldehydes, demonstrating the potential of similar compounds in analytical chemistry (Nohta et al., 1994); (Hara et al., 1994).
Photolysis and Environmental Impact
- Ultraviolet Absorption : Studies on the ultraviolet absorption cross-sections of dimethylbenzaldehydes, including 2,4-, 2,5-, 2,6-dimethylbenzaldehydes, have shown high absorption in the UV region, highlighting their potential environmental impact through photolysis (El Dib et al., 2008).
Catalysis and Material Science
- Copper-mediated Oxidation : Derivatives of dimethylbenzaldehydes are used in copper-mediated selective oxidation, demonstrating their role in producing valuable intermediates for pharmaceutical and perfume industries (Boldron et al., 2005).
Biological Activity and Medicinal Chemistry
- Antimicrobial Activity : Compounds derived from dimethylbenzaldehydes, such as Schiff bases, have shown promising antimicrobial activities, indicating potential applications in medicinal chemistry and drug development (Roșu et al., 2006); (Chohan et al., 2003).
Propriétés
IUPAC Name |
4-amino-2,6-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOVQGPPVBEYFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495438 | |
| Record name | 4-Amino-2,6-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,6-dimethylbenzaldehyde | |
CAS RN |
63405-90-3 | |
| Record name | 4-Amino-2,6-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)











